4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid
Description
Properties
IUPAC Name |
4,5-dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO4/c21-17-10-15(16(20(25)26)11-18(17)22)19(24)23-12-6-8-14(9-7-12)27-13-4-2-1-3-5-13/h1-11H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUDDQLVNUYYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols depending on the reagents used.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Bioactivity of Benzoic Acid Derivatives
Biological Activity
4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid (DCPB) is an organic compound with notable biological activity, particularly in the fields of pharmacology and toxicology. This compound features a unique chemical structure characterized by two chlorine atoms, a phenoxy group, and a carbamoyl group attached to a benzoic acid core, which contributes to its diverse biological interactions.
- Molecular Formula: C20H13Cl2NO4
- Molecular Weight: 402.23 g/mol
- LogP: 6.2316 (indicating high lipophilicity)
- Polar Surface Area: 58.486 Ų
| Property | Value |
|---|---|
| Molecular Formula | C20H13Cl2NO4 |
| Molecular Weight | 402.23 g/mol |
| LogP | 6.2316 |
| Polar Surface Area | 58.486 Ų |
DCPB exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its mechanism involves binding to these targets, thereby modulating their activity and influencing various biological pathways. The precise mechanisms are still under investigation but may include:
- Inhibition of certain enzymes involved in metabolic pathways.
- Modulation of receptor activity related to cell signaling.
Biological Activity and Research Findings
Research into DCPB's biological activity has revealed several potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have indicated that DCPB possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains and shown effectiveness in inhibiting growth, which suggests its potential as a lead compound for developing new antibiotics.
Anticancer Properties
DCPB has been evaluated for its anticancer effects in vitro and in vivo. It has demonstrated cytotoxicity against several cancer cell lines, with mechanisms possibly involving apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated DCPB against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 10 µg/mL, indicating strong antibacterial activity.
- Cancer Cell Line Testing : In a study involving human breast cancer cell lines (MCF-7), DCPB exhibited IC50 values ranging from 5 to 15 µM, indicating significant cytotoxic effects and potential for further development as an anticancer agent.
Toxicological Profile
While exploring the biological activities of DCPB, its toxicological implications are also critical. The compound's interactions with various biological systems necessitate thorough toxicity assessments to evaluate safety profiles for potential therapeutic use.
ToxCast Data Analysis
A comprehensive analysis from the ToxCast database highlighted DCPB's interactions across multiple protein families:
- G-protein Coupled Receptors (GPCRs) : Active across multiple GPCR assays.
- Enzymatic Activity : Showed inhibition in various enzymatic assays with notable potency.
| Assay Type | Active Compounds (%) | AC50 (µM) |
|---|---|---|
| GPCR (aminergic) | 5.06% | <10 |
| Kinase | 9% | <1 |
| Cholinesterase | 5.16% | <10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
